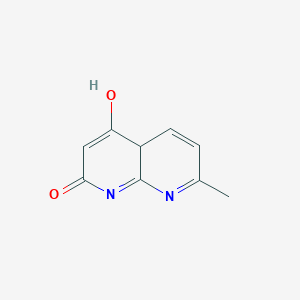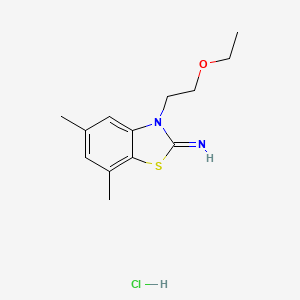
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties
Vorbereitungsmethoden
The synthesis of 6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione can be achieved through various methods. One common approach involves the reaction of anthranilic acid with isocyanates, followed by cyclization . Another method includes the use of 2-aminobenzonitrile as a starting material, which undergoes a series of reactions including bromination and cyclization to form the desired product . Industrial production methods often employ these synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or additional ring structures.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific pathways involved depend on the biological context and the target enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione can be compared with other quinazoline derivatives such as:
2,4-diaminoquinazoline: Known for its antimalarial activity.
4-hydroxyquinazoline: Used in the synthesis of various pharmaceuticals.
6-chloroquinazoline: Exhibits antibacterial properties.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H11N2O3+ |
|---|---|
Molekulargewicht |
207.21 g/mol |
IUPAC-Name |
6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c1-11-8-4-3-6(13)5-7(8)9(14)12(2)10(11)15/h3-5,7H,1-2H3/p+1 |
InChI-Schlüssel |
PTJLRQALDIXERG-UHFFFAOYSA-O |
Kanonische SMILES |
CN1C(=O)C2C=C(C=CC2=[N+](C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)
![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)



![[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12344216.png)




![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)

